CID 87072305
Overview
Description
The compound with the identifier “CID 87072305” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Mechanism of Action
Target of Action
Sodium 4-hydroxy-2-methylbutanoate is a chemical compound that has been used in the formation of superabsorbent hydrogels . .
Mode of Action
It’s known to be a water-soluble monomer that can be copolymerized with acrylamide (AM) in aqueous solution to make superabsorbent hydrogels .
Biochemical Pathways
It’s known that the compound can be used to form superabsorbent hydrogels, which have a wide range of applications in biomedical and environmental fields .
Result of Action
The primary result of Sodium 4-hydroxy-2-methylbutanoate’s action is the formation of superabsorbent hydrogels when it is copolymerized with acrylamide (AM) in aqueous solution . These hydrogels can swell to a large degree, depending on the monomer ratio and crosslink density .
Action Environment
The action of Sodium 4-hydroxy-2-methylbutanoate can be influenced by various environmental factors. For instance, the formation of superabsorbent hydrogels can be affected by the pH, temperature, and ionic strength of the solution . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 87072305 would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistent quality and yield. Safety protocols and environmental considerations are also crucial in industrial settings to manage hazardous chemicals and waste products.
Chemical Reactions Analysis
Types of Reactions
CID 87072305 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
CID 87072305 has several scientific research applications across different fields:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Industry: Uses in the production of specialty chemicals, materials science, and catalysis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 87072305 can be identified using databases like PubChem, which provides information on structurally related molecules
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This can include its reactivity, stability, and interactions with other molecules, which may differ from those of similar compounds. These unique features make it valuable for specific research and industrial applications.
Conclusion
This compound is a compound with significant potential in various scientific fields Its preparation methods, chemical reactions, and applications highlight its versatility and importance
Properties
InChI |
InChI=1S/C5H10O3.Na/c1-4(2-3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8); | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTUYRUYMWGLOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(=O)O.[Na] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107975-82-6 | |
Record name | Butanoic acid, 4-hydroxy-2-methyl-, sodium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107975-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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